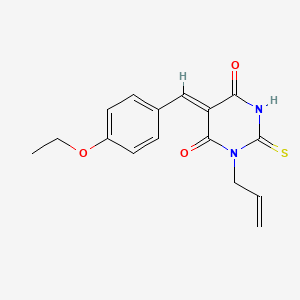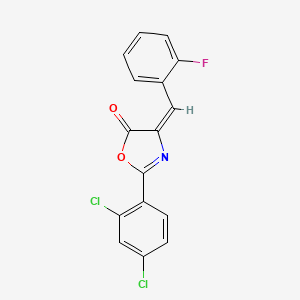![molecular formula C15H18N4O3S B5793618 2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5793618.png)
2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}pyrimidine is a chemical compound that has been widely studied in the field of medicinal chemistry. It is commonly referred to as MPS and has been shown to have a range of potential applications in the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of MPS is not fully understood. However, it has been proposed that MPS inhibits the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. MPS has also been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
MPS has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and exhibit antiviral activity. MPS has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPS has several advantages for use in lab experiments. It is relatively easy to synthesize and isolate, and it has been extensively studied for its potential applications in the treatment of various diseases. However, there are also limitations to its use. MPS has been shown to have low solubility in water, which may limit its use in certain experiments. Additionally, the mechanism of action of MPS is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on MPS. One area of research is the development of more efficient synthesis methods for MPS. Another area of research is the investigation of the mechanism of action of MPS, which may provide insight into its potential applications in the treatment of various diseases. Additionally, further research is needed to explore the potential applications of MPS in the treatment of neurological disorders.
Métodos De Síntesis
The synthesis of MPS is a complex process that involves several steps. The first step is the reaction between 4-methoxybenzenesulfonyl chloride and piperazine to form 4-(4-methoxyphenylsulfonyl)piperazine. This intermediate is then reacted with 2,4-dichloropyrimidine to form MPS. The final product is obtained through purification and isolation using various techniques such as chromatography and recrystallization.
Aplicaciones Científicas De Investigación
MPS has been extensively studied for its potential applications in the treatment of various diseases. It has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. MPS has also been studied for its potential use as an anti-inflammatory and antiviral agent. Additionally, MPS has been shown to have potential applications in the treatment of neurological disorders such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S/c1-22-13-3-5-14(6-4-13)23(20,21)19-11-9-18(10-12-19)15-16-7-2-8-17-15/h2-8H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBGHSLOWPMHRGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-ethyl-3-[(4-methoxybenzyl)thio]-5-(2-thienyl)-4H-1,2,4-triazole](/img/structure/B5793536.png)


![N-(3-methylphenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5793557.png)
![2-{2-[(2-oxopropyl)thio]-1,3-benzothiazol-6-yl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5793574.png)
![3-[(4-methyl-1-piperazinyl)carbonothioyl]-1H-indole](/img/structure/B5793582.png)
![6-methyl-N-[4-(4-pyridinyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5793591.png)


![N-{4-[(benzylamino)carbonyl]phenyl}-2-furamide](/img/structure/B5793612.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide](/img/structure/B5793621.png)

![N'-[(4-chlorobenzoyl)oxy]-4-methylbenzenecarboximidamide](/img/structure/B5793630.png)

